Triethyl isocitrate

Descripción general

Descripción

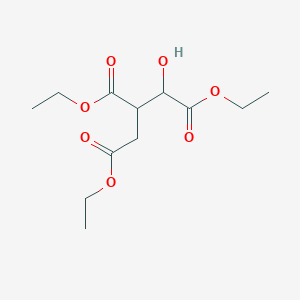

Triethyl isocitrate is a chemical compound with the molecular formula C12H20O7 . It is a colorless, odorless liquid used as a food additive, emulsifier, and solvent . It is also used in pharmaceutical coatings and plastics .

Synthesis Analysis

Triethyl citrate can be synthesized by performing esterification on citric acid and ethanol in a certain proportion and then neutralizing, washing, discoloring, and filtering . A catalyst is not required for this process, making the technology simple, energy-efficient, pollution-free, and cost-effective . Another method involves the use of phosphonated USY zeolites for the synthesis of triethyl citrate .Molecular Structure Analysis

The molecular structure of Triethyl isocitrate consists of 12 carbon atoms, 20 hydrogen atoms, and 7 oxygen atoms . The average molecular weight is 276.283 Da .Chemical Reactions Analysis

Triethyl isocitrate is utilized in environmentally sustainable chemical processes. For instance, it is used in the production of fluorinated compounds, which involves the conversion of trifluoromethane, a greenhouse gas, into valuable compounds.Physical And Chemical Properties Analysis

Triethyl isocitrate is a clear, viscous, odorless, and practically colorless, hygroscopic liquid . It has a molecular weight of 276.28 g/mol . The melting point is -55 °C, and the boiling point is 235 °C/150 mmHg . It has a density of 1.14 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Environmental Sustainability

Triethyl isocitrate is utilized in environmentally sustainable chemical processes. For instance, the use of trifluoromethane in the production of fluorinated compounds involves the conversion of this greenhouse gas into valuable compounds. This transformation exemplifies the productive use of toxic waste materials derived from industrial processes, enhancing the sustainability of large-scale production (Musio, Gala, & Ley, 2018).

Agricultural Applications

The role of elicitors, such as chitosan and salicylic acid, in influencing the physiological characteristics of soybean cultivars has been explored. Elicitors can affect chlorophyll content and stomatal density, thus impacting the plant's overall health and productivity (Hasanah & Sembiring, 2018).

Food and Beverage Analysis

The determination of isocitrate levels in beverages uses an apparatus containing a reactor with immobilized isocitrate dehydrogenase. This method allows for quantitative analysis of isocitrate content, contributing to the quality control and safety assessment of various beverages (Mori, Okamoto, & Fujita, 2005).

Energy Storage Technologies

Triethyl isocitrate derivatives, like triethyl phosphite, have been explored as electrolyte additives in lithium-ion batteries. These additives can improve the battery's performance and stability, demonstrating their potential in enhancing energy storage technologies (Peebles et al., 2017).

Material Science

Triethyl isocitrate and its derivatives are employed in material science applications. For instance, triethylborate has been used to improve the electrochemical performances of lithium nickel cobalt manganese oxide cathodes in lithium-ion batteries, enhancing their stability and life span (Zaisheng et al., 2016).

Biomedical Research

In biomedical research, isocitrate dehydrogenases are studied for their role in the tricarboxylic acid cycle. Mutations in these enzymes can lead to the production of oncometabolites, which are implicated in tumor development. Understanding the function and regulation of these enzymes is crucial for developing targeted cancer therapies (Ma et al., 2018).

Propiedades

IUPAC Name |

triethyl 1-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O7/c1-4-17-9(13)7-8(11(15)18-5-2)10(14)12(16)19-6-3/h8,10,14H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSUGKVPVMLOQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(C(=O)OCC)O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triethyl isocitrate | |

CAS RN |

16496-37-0 | |

| Record name | Triethyl isocitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016496370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIETHYL ISOCITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U1FQ685F6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

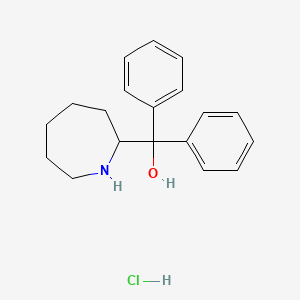

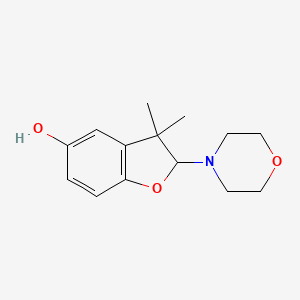

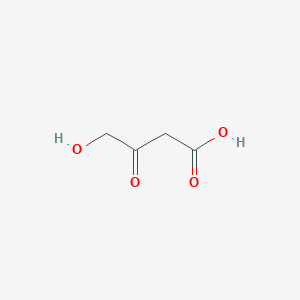

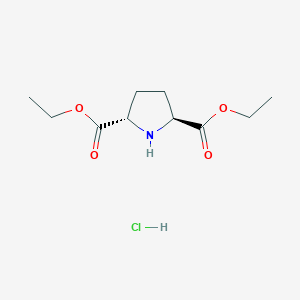

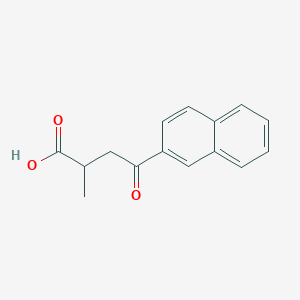

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7H-Pyrrolo[2,3-d]pyrimidine-5-propanoic acid, alpha-amino-](/img/structure/B1652872.png)

![3-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1652876.png)

![5-{(Z)-[6-tert-Butyl-3-(3-methylphenyl)-7H-pyrazolo[5,1-c][1,2,4]triazol-7-ylidene]amino}-N,N-diethyl-6-methylpyridin-2-amine](/img/structure/B1652881.png)

![2-[2-Aminoethoxy(hydroxy)phosphoryl]oxyacetic acid](/img/structure/B1652883.png)

![4-[3-(morpholin-4-ylmethyl)phenyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B1652884.png)